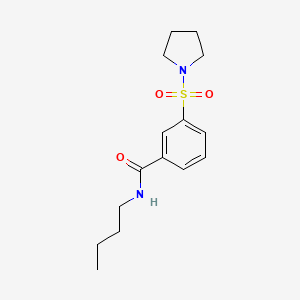![molecular formula C18H20N2O2 B5789776 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that belongs to the class of benzamides. MPBD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug design.
Mécanisme D'action
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide acts as a dopamine and serotonin receptor agonist, meaning that it binds to these receptors and activates them. This leads to increased levels of dopamine and serotonin in the brain, which can have a range of effects on mood, behavior, and cognition. This compound also has an affinity for the sigma-1 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific biological target being studied. In general, this compound has been shown to increase dopamine and serotonin release in the brain, leading to improved mood and cognition. It has also been shown to have analgesic effects and to reduce anxiety and stress. However, more research is needed to fully understand the range of effects of this compound on different biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide for lab experiments is its high potency and selectivity for specific biological targets. This makes it a useful tool for studying the effects of dopamine and serotonin on behavior and cognition. However, the complex synthesis process and the potential for off-target effects limit its use in certain experiments. Additionally, the high cost of this compound may make it difficult for some researchers to obtain.
Orientations Futures
There are many potential future directions for research on 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Researchers are also investigating its potential as an analgesic and as a treatment for addiction. Additionally, more research is needed to fully understand the range of effects of this compound on different biological targets and to develop more efficient synthesis methods. Overall, this compound shows great promise as a tool for scientific research and as a potential treatment for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-methoxybenzoic acid with 1-pyrrolidinecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of palladium catalyst to yield this compound. The overall synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. Researchers have investigated its effects on various biological targets, including dopamine and serotonin receptors, and its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential as an analgesic and as a treatment for addiction.
Propriétés
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-15-8-6-7-14(13-15)18(21)19-16-9-2-3-10-17(16)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMMPEOZMRHMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)



![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)